molecular formula C18H18N4 B5623987 3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5623987
M. Wt: 290.4 g/mol
InChI Key: QVBHLSXKUMTLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of 3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile and related compounds involves multiple strategies. One method described the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, leading to the formation of tricyclic compounds, which could then be transformed into various derivatives through reactions like Vilsmeier-Haack formylation and chlorination with phosphorus oxychloride (Rida et al., 1988). Another approach employed a one-pot, four-component reaction for generating polysubstituted pyrido[1,2-a]benzimidazole derivatives from pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde, showcasing the diversity in synthetic methodologies (Yan et al., 2009).

Molecular Structure Analysis The molecular structure and reactivity of pyrido[1,2-a]benzimidazole derivatives have been extensively studied. X-ray crystallography and various spectroscopic methods (NMR, MS, IR) are commonly used for characterization, revealing the planarity of these molecules and their potential for forming intermolecular hydrogen bonds and π–π aromatic interactions, which are crucial for their physical and chemical properties (Perin et al., 2011).

Chemical Reactions and Properties Pyrido[1,2-a]benzimidazole derivatives undergo various chemical reactions, offering a rich chemistry for further functionalization and application in diverse fields. For instance, the direct copper-catalyzed amination has been highlighted as a pivotal method for introducing substituents into the benzene ring of pyrido[1,2-a]benzimidazoles, showcasing the compound's versatility in chemical reactions (Masters et al., 2011).

Physical Properties Analysis The optical properties, such as UV–vis absorption and fluorescence, of pyrido[1,2-a]benzimidazole derivatives have been extensively studied. These compounds exhibit distinct absorption peaks in acetonitrile and display blue-green emissions in dilute solutions, with high quantum yields of fluorescence. These properties are influenced by substituents and the extended π-conjugated system, making them relevant for applications in materials science and as fluorescent probes (Yang et al., 2011).

Chemical Properties Analysis The chemical properties of pyrido[1,2-a]benzimidazole derivatives are diverse, enabling their use in various applications. They can act as fluorescent probes for DNA detection, influenced by their ability to form weak intermolecular hydrogen bonds and π–π aromatic interactions. This characteristic, combined with their fluorescence properties, underscores their potential in biochemical and medicinal applications (Perin et al., 2011).

properties

IUPAC Name

3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-13-11-17(21-9-5-2-6-10-21)22-16-8-4-3-7-15(16)20-18(22)14(13)12-19/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBHLSXKUMTLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.